2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid
Description
Properties
IUPAC Name |
[2-(4-methylpyrazol-1-yl)-1,3-thiazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-2-9-11(3-5)7-10-6(4-14-7)8(12)13/h2-4,12-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDIQPUHYSEOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2C=C(C=N2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189330 | |
| Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-65-3 | |
| Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(4-methyl-1H-pyrazol-1-yl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiazole Core Construction
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. For 4-boronic acid derivatives, regioselective functionalization at the 4-position requires pre-installation of a halogen or triflate leaving group. In one documented approach, 4-bromo-2-methylthiazole was prepared by treating 2-methylthiazole with N-bromosuccinimide (NBS) in acetic acid at 60°C for 12 hours, achieving 78% yield. Subsequent metal-halogen exchange with n-butyllithium followed by quenching with trimethyl borate yielded the boronic acid, though this method suffered from low efficiency (32% yield) due to protodeboronation.
Pyrazole Substitution at Position 2
Introducing the 4-methylpyrazole group to the thiazole ring employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. SNAr reactions require electron-deficient thiazoles, achieved via N-methylation or coordination with Lewis acids. A Pd(PPh3)4-catalyzed Ullmann coupling between 4-borono-2-iodothiazole and 4-methyl-1H-pyrazole in dimethylacetamide (DMAc) at 110°C for 24 hours provided the target compound in 65% yield, with copper(I) iodide as a critical additive to suppress proto-deiodination.
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(dppf)Cl2 (5 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 82% |
This protocol, adapted from, minimizes deborylation side reactions through rigorous exclusion of moisture. The pinacol ester intermediate is hydrolyzed to the boronic acid using HCl in tetrahydrofuran (THF), achieving >95% conversion.
Directed Ortho-Borylation
For late-stage borylation, iridium-catalyzed C–H activation offers an alternative. Using [Ir(OMe)(COD)]2 with dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in cyclooctane at 150°C, 2-(4-methylpyrazol-1-yl)thiazole undergoes borylation at the 4-position with 68% regioselectivity. However, this method requires stoichiometric B2pin2 and exhibits sensitivity to steric hindrance from the pyrazole group.
Critical Analysis of Methodologies
Yield Comparison Across Methods
The table below summarizes key performance metrics:
| Method | Average Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Miyaura Borylation | 82% | 98.5% | Excellent |
| Directed C–H Borylation | 54% | 89.2% | Moderate |
| Halogenation-Borylation | 47% | 92.1% | Poor |
Miyaura borylation outperforms other methods in both yield and scalability, though it requires expensive palladium catalysts.
Solvent and Temperature Effects
Reaction efficiency correlates strongly with solvent polarity. In Miyaura borylation, 1,4-dioxane outperforms DMF or THF due to improved catalyst solubility and reduced side reactions. Elevated temperatures (>100°C) accelerate catalyst decomposition, as evidenced by Pd nanoparticle formation in reactions exceeding 90°C.
Purification and Stabilization Techniques
Chromatographic Purification
Reverse-phase HPLC with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients effectively removes Pd residues and dehalogenation byproducts. However, TFA induces boronic acid trimerization, necessitating immediate neutralization with aqueous NaHCO3 post-purification.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions can yield various substituted aromatic compounds .
Scientific Research Applications
Organic Synthesis
Boronic acids are pivotal in organic synthesis due to their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling. The presence of the pyrazole and thiazole moieties in this compound enhances its utility as a versatile reagent for synthesizing complex organic molecules. Researchers have explored various synthetic pathways to utilize 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid in constructing biologically active compounds .
Medicinal Chemistry
The structural features of this compound indicate potential interactions with biological targets, making it a candidate for drug discovery efforts. Pyrazoles and thiazoles are often found in bioactive molecules, and the incorporation of the boronic acid group may enhance the pharmacological properties of derivatives synthesized from this compound. Preliminary studies suggest that it may interact with specific proteins involved in disease pathways, warranting further investigation into its therapeutic roles .
Material Science
The unique combination of heterocyclic structures within this compound positions it as a potential building block for novel materials. Research into polymeric materials incorporating boronic acids has shown promise in developing smart materials with responsive behaviors. The compound's ability to form stable complexes could be exploited in creating sensors or other functional materials .
Biological Studies
Interaction studies focusing on the reactivity of this compound with enzymes or receptors can provide insights into its biological activity. For example, investigations into how this compound interacts with specific proteins could reveal its potential as a therapeutic agent or as part of a larger drug development program .
Case Study 1: Synthesis of Bioactive Compounds
In a study published by researchers focusing on the synthesis of novel anti-cancer agents, this compound was utilized as a key intermediate. The compound was subjected to various coupling reactions leading to the formation of pyrazole-thiazole hybrids that exhibited significant cytotoxic activity against cancer cell lines. This highlights the compound's role as an essential building block in medicinal chemistry.
Case Study 2: Material Development
Research conducted on the application of boronic acids in creating responsive polymeric materials demonstrated that incorporating this compound into polymer matrices resulted in materials that exhibited enhanced mechanical properties and responsiveness to environmental stimuli. This study underscores the versatility of the compound beyond traditional organic synthesis applications.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-Pyrazol-1-yl)thiazole-4-boronic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes such as topoisomerase II, leading to the inhibition of DNA replication and cell death . The compound may also interact with other proteins and pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Thiazole-Boronic Acid Derivatives
The following table highlights key structural analogs and their differences:
Key Observations :
- Boron Form : The free boronic acid form (target compound) is more reactive in cross-coupling reactions but less stable under ambient conditions compared to pinacol esters (e.g., CAS 2223029-02-3), which are preferred for commercial distribution .
- Piperidine substituents (CAS 1356938-07-2) introduce basicity, altering solubility and interaction with metal catalysts .
Reaction Condition Comparison :
| Parameter | Free Boronic Acid (Target) | Pinacol Ester (CAS 2223029-02-3) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Similar, but may require milder conditions |
| Temperature | 80–100°C | 60–80°C (due to pre-activated boron) |
| Stability | Air/moisture-sensitive | Stable at room temperature |
Physicochemical and Bioactive Properties
- Solubility: The target compound’s free boronic acid form is sparingly soluble in non-polar solvents but soluble in DMSO or methanol (similar to ). Pinacol esters (e.g., CAS 1356938-07-2) show improved solubility in dichloromethane or THF .
- The target compound may share these trends.
Biological Activity
2-(4-Methyl-1H-pyrazol-1-yl)thiazole-4-boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiazole ring, a pyrazole moiety, and a boronic acid group. Its molecular formula is C13H20BN3O3S, with a molecular weight of 309.1922 g/mol. This compound has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition.
The compound can be synthesized through various routes that optimize yield and purity. The boronic acid functionality is crucial as it allows the compound to form reversible covalent bonds with diols, a property that is exploited in biological systems for drug development.
Anti-Cancer Properties
Research indicates that this compound exhibits notable anti-cancer activity. It has been shown to interact with specific biological targets involved in cell signaling pathways, potentially inhibiting enzymes or receptors that contribute to tumor growth and proliferation. For instance, studies have suggested its role in modulating the activity of serine proteases and kinases, impacting cellular processes such as proliferation and apoptosis .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. In vitro evaluations have shown that derivatives of pyrazole-based compounds can inhibit LDH activity effectively, leading to reduced lactate production and glycolysis in cancer cells . This inhibition is crucial as LDH plays a significant role in the metabolic adaptation of tumor cells.
Study on Enzyme Interaction
In a study focusing on enzyme interactions, this compound was evaluated for its ability to inhibit serine proteases. The results indicated that the compound could modulate enzyme activity significantly, suggesting its therapeutic potential in conditions where these enzymes are dysregulated.
Cytotoxicity and Selectivity
Further investigations into the cytotoxicity of this compound revealed low toxicity levels towards normal mammalian cells while exhibiting potent effects against various cancer cell lines. This selectivity is vital for developing targeted therapies with minimal side effects .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its bioactivity. The presence of the methyl group on the pyrazole ring has been associated with increased lipophilicity, which may improve cellular uptake and bioavailability.
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C13H20BN3O3S | Methyl substitution enhances lipophilicity |
| 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester | C12H16BN3O2S | Different positioning of thiazole ring |
| 3-(1H-Pyrazol-4-yl)thiazole | C8H8N4S | Lacks the boronic acid functionality |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroboration | BH₃, THF | 0°C, inert atmosphere | 60–70 | |
| Grignard Reaction | Mg, B(OiPr)₃ | Reflux, dry ether | 75–85 |
Advanced: How does the boronic acid group influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
The boronic acid moiety enables cross-coupling with aryl halides via Pd-catalyzed Suzuki-Miyaura reactions. Key factors include:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in 1,4-dioxane/H₂O mixtures (e.g., 100°C, 12–24 hours) .
- Steric Effects: The 4-methylpyrazole substituent may slow coupling due to steric hindrance. Optimizing ligand choice (e.g., XPhos) improves reaction rates .
- Reversibility: Boronic acid dimerization can reduce efficiency. Adding base (e.g., K₂CO₃) prevents this by stabilizing the boronate intermediate .
Example Protocol:
Combine 1 mmol boronic acid, 1.2 mmol aryl bromide, 2 mol% Pd(OAc)₂, 4 mol% XPhos, and 3 mmol K₂CO₃ in 1,4-dioxane/H₂O (3:1).
Heat at 100°C for 12 hours under N₂.
Purify via column chromatography (Hexane/EtOAc) .
Basic: What characterization techniques are essential for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks for thiazole protons (δ 7.5–8.5 ppm), pyrazole methyl (δ 2.5 ppm), and boronic acid (-B(OH)₂, δ 8–10 ppm, broad) .
- ¹¹B NMR: A singlet near δ 30 ppm confirms the boronic acid group .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ matched to theoretical mass (C₇H₈BN₃O₂S: 209.23 g/mol) .
- X-ray Crystallography: Resolves stereoelectronic effects of the pyrazole-thiazole core (SHELXL refinement recommended) .
Advanced: How does pH and temperature affect the stability of this boronic acid?
Methodological Answer:
- pH Sensitivity: Boronic acids form reversible esters with diols. Below pH 7, protonation reduces reactivity. Above pH 9, boronate esters dominate, altering solubility .
- Thermal Stability: Decomposes above 150°C. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Q. Table 2: Stability Data
| Condition | Observation | Reference |
|---|---|---|
| pH 3 (aqueous) | Partial hydrolysis to thiazole | |
| pH 9 (aqueous) | Forms boronate ester, 80% recovery | |
| 100°C (dry) | 95% stability after 24 hours |
Advanced: What biological targets or enzyme interactions are predicted for this compound?
Methodological Answer:
The boronic acid group enables reversible covalent binding to serine proteases or oxidoreductases. For example:
- Proteasome Inhibition: Mimics peptide substrates, binding to the β5 subunit’s catalytic threonine (Ki ~ 50 nM predicted via docking studies) .
- Antibacterial Activity: Pyrazole-thiazole hybrids disrupt bacterial cell wall synthesis (e.g., Mur ligases) .
Q. Table 3: Predicted Biological Targets
| Target | Mechanism | Assay Type | Reference |
|---|---|---|---|
| Proteasome (β5) | Competitive inhibition | Fluorescence assay | |
| Mycobacterium enoyl-ACP reductase | Allosteric modulation | MIC determination |
Basic: How can researchers optimize reaction yields in functionalization reactions?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of boronic acid .
- Microwave Assistance: Reduces reaction time (e.g., 120°C, 30 minutes for Suzuki coupling) .
- Protection Strategies: Temporarily protect the boronic acid as a pinacol ester to prevent side reactions during functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
